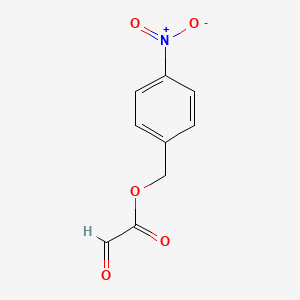

(4-nitrophenyl)methyl 2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-5-9(12)15-6-7-1-3-8(4-2-7)10(13)14/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMNEPIBIGCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502005 | |

| Record name | (4-Nitrophenyl)methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64370-35-0 | |

| Record name | (4-Nitrophenyl)methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nitrophenyl Substituted Oxoacetates and Derivatives

Esterification and Transesterification Strategies

Esterification and transesterification are fundamental reactions for the synthesis of esters, including nitrophenyl-substituted varieties. These methods typically involve the reaction of a carboxylic acid or its derivative with an alcohol.

Acid-Catalyzed Esterification of 4-Nitrophenylacetic Acid

Acid-catalyzed esterification, often referred to as Fischer esterification, is a direct method for producing esters from a carboxylic acid and an alcohol. In the context of synthesizing precursors for the target compounds, 4-nitrophenylacetic acid serves as a key starting material. actylis.comnih.gov The reaction involves protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. libretexts.org

The process typically involves refluxing 4-nitrophenylacetic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and the equilibrium is usually shifted toward the product by using an excess of the alcohol or by removing water as it is formed. This method is effective for preparing simple alkyl esters of 4-nitrophenylacetic acid, such as methyl 2-(4-nitrophenyl)acetate. nih.gov

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-Nitrophenylacetic acid, Alcohol (e.g., Methanol) | Formation of the ester |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, activating it for nucleophilic attack libretexts.org |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

| Workup | Neutralization, Extraction | To isolate the ester product |

This interactive table summarizes the general conditions for the Fischer esterification of 4-nitrophenylacetic acid.

While this method yields a nitrophenyl-substituted acetate (B1210297), the synthesis of an oxoacetate like (4-nitrophenyl)methyl 2-oxoacetate would require starting materials containing the α-keto group, such as 2-oxoacetic acid (glyoxylic acid) and 4-nitrophenylmethanol.

Base-Promoted Transesterification with Acyl Chlorides

A more reactive and often higher-yielding approach to ester synthesis involves the use of acyl chlorides. libretexts.org This method is not strictly a transesterification but a direct esterification that proceeds under basic conditions. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. libretexts.org For the synthesis of a target molecule like this compound, one could react 4-nitrophenylmethanol with 2-oxoacetyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov The base prevents the protonation of the alcohol and drives the reaction to completion. This method is highly efficient and can be performed under mild conditions, often at room temperature. researchgate.net

Table 2: Base-Promoted Esterification using Acyl Chloride

| Reagent | Role in Reaction |

|---|---|

| Alcohol (e.g., 4-nitrophenylmethanol) | Nucleophile |

| Acyl Chloride (e.g., 2-oxoacetyl chloride) | Electrophilic acylating agent libretexts.org |

| Base (e.g., Pyridine, Triethylamine) | HCl scavenger nih.gov |

| Solvent (e.g., Dichloromethane) | Inert reaction medium |

This interactive table outlines the components for synthesizing esters via the acyl chloride method.

Photochemical Synthesis Routes

Modern synthetic chemistry increasingly utilizes photochemical methods, which offer mild, selective, and efficient pathways to complex molecules. Blue light-promoted reactions, in particular, have emerged as a powerful tool for C-C bond formation.

Blue Light-Promoted Cross-Coupling Reactions of α-Diazo Esters

Visible light, particularly blue light (around 450 nm), can induce the decomposition of α-diazo esters to generate highly reactive carbene intermediates without the need for a metal catalyst. nih.govnih.govresearchgate.net This process enables a variety of cross-coupling reactions. Aryldiazoacetates can absorb blue light, leading to an excited state that readily loses a molecule of nitrogen (N₂) to form a free carbene. nih.gov

These photochemically generated carbenes can then react with a range of substrates. For instance, the cross-coupling of α-diazo esters with isocyanides under blue light irradiation provides a metal-free route to functionalized ketenimines. nih.govnih.govresearchgate.net Similarly, blue light can facilitate the cross-coupling of two different diazo compounds to create allyldiazo products. rsc.orgresearchgate.net These reactions proceed at room temperature and offer high selectivity, avoiding the harsh conditions associated with thermal decomposition of diazo compounds. nih.gov A novel multicomponent reaction involving aryl diazoesters, pyridine derivatives, and maleimides can be initiated by blue LEDs under solvent-free conditions to produce densely functionalized itaconimides. rsc.org

Role of Carbene Intermediates in Photochemical Processes

Carbenes are neutral, divalent carbon species that are key reactive intermediates in many organic reactions. nih.gov Photolysis of diazo compounds is a common method for their generation. rwth-aachen.de Carbenes can exist in two electronic spin states: singlet and triplet. nih.gov

Singlet Carbenes: In the singlet state, the two non-bonding electrons are spin-paired in a single sp² hybrid orbital. Singlet carbenes are generally formed during direct photolysis and tend to participate in concerted, stereospecific reactions. nih.gov

Triplet Carbenes: In the triplet state, the two electrons have parallel spins and reside in different orbitals. Triplet carbenes behave as diradicals and typically undergo stepwise, non-stereospecific reactions. nih.gov They can be formed via photosensitization or through intersystem crossing (ISC) from the singlet state. nih.govnih.gov

The reactivity of the carbene is dictated by its spin state. nih.gov For example, in the reaction of carbenes with isocyanides, theoretical calculations have shown that both singlet and triplet carbenes can react, but only the reaction involving the singlet carbene leads smoothly to the formation of ketenimines. nih.govresearchgate.net The electronic properties of the substituents on the aryl ring of the diazo precursor can influence the energy gap between the singlet and triplet states, thereby controlling the chemoselectivity of the subsequent carbene transfer reactions. rwth-aachen.dechemrxiv.org

Multicomponent Reaction Pathways for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity, making them cornerstones of green chemistry and drug discovery. nih.gov

Nitrophenyl-substituted compounds can be integrated into MCRs to build complex heterocyclic or densely functionalized acyclic structures. A notable example that connects with photochemical methods is the blue light-induced, three-component reaction of aryl diazoesters, pyridines, and N-alkylmaleimides. rsc.org In this process, the photochemically generated carbene from the aryl diazoester reacts with pyridine to form a pyridine ylide. This ylide then undergoes a [3+2] cycloaddition with an N-alkylmaleimide, followed by a series of transformations including ring-opening and reaction with a second molecule of the maleimide (B117702) to afford complex itaconimide derivatives in high yields. rsc.org This approach demonstrates the power of combining photochemical activation with MCRs to access sophisticated molecular frameworks from simple precursors under environmentally benign conditions. rsc.org

Synthetic Approaches for Related Alpha-Keto Esters and Derivatives

The synthesis of alpha-keto esters, which are key precursors and analogues to this compound, can be achieved through various chemical transformations. These methods often involve the strategic introduction of the α-keto ester functionality or the construction of heterocyclic systems that are structurally related.

The formation of α-keto esters can be facilitated through the use of acylimidazole intermediates. Organometallic reagents, such as Grignard and aryllithium reagents, have been shown to react efficiently with acylimidazoles to produce a diverse range of α-keto acid esters in good yields mdpi.com. This method provides a versatile route to these compounds, leveraging the reactivity of the acylimidazole as an effective acylating agent. The reaction proceeds via nucleophilic attack of the organometallic species on the activated carbonyl carbon of the acylimidazole, leading to the formation of the desired α-keto ester.

Oxazole (B20620) and oxazolone (B7731731) moieties are found in various biologically active compounds and can be considered derivatives or structural analogues of α-keto esters. Their synthesis is often achieved through condensation reactions.

The Robinson-Gabriel synthesis is a classic method that involves the cyclization and dehydration of α-acylamino ketones to form 2,5-diaryloxazoles pharmaguideline.comfirsthope.co.insynarchive.com. This intramolecular condensation is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride pharmaguideline.comfirsthope.co.in. A solid-phase version of this synthesis has also been developed, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent wikipedia.org.

The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of azlactones (oxazolones) wikiwand.comscribd.comchemeurope.comijprajournal.com. This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate wikiwand.comijprajournal.com. The resulting azlactones are valuable intermediates for the synthesis of α-amino acids and α-keto acids scribd.com. The reaction proceeds through the formation of an oxazolone intermediate which can then be further functionalized.

Another significant method is the Van Leusen oxazole synthesis , which allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions mdpi.comorganic-chemistry.orgwikipedia.org. This [3+2] cycloaddition reaction is known for its mild conditions and broad substrate scope mdpi.comwikipedia.org. The use of a pressure reactor has been shown to significantly decrease reaction times sciforum.net.

Table 1: Key Condensation Reactions for Oxazole and Oxazolone Synthesis

| Reaction Name | Reactants | Key Reagents | Product |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, POCl₃) | Oxazoles |

| Erlenmeyer-Plöchl Synthesis | N-Acylglycines, Aldehydes | Acetic anhydride, Sodium acetate | Azlactones (Oxazolones) |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles |

Ketenimines are reactive intermediates that can be used to synthesize a variety of heterocyclic compounds. A modern approach to their synthesis involves the reaction of diazo compounds with isocyanides.

An iron-catalyzed carbene transfer reaction has been developed for the synthesis of ketenimines from diazo compounds and isocyanides nih.govresearchgate.net. The resulting ketenimines can be trapped in situ with various bisnucleophiles to generate a range of densely functionalized heterocycles in a one-pot process nih.gov. This method offers a cost-effective and environmentally benign alternative to noble metal-catalyzed processes nih.gov. Density functional theory (DFT) calculations have been used to elucidate the plausible reaction mechanism nih.gov.

Furthermore, a metal-free, blue light-promoted cross-coupling of α-diazo esters with isocyanides has been established for the synthesis of ester-functionalized ketenimines nih.govacs.orgacs.orgtechnion.ac.ilresearchgate.net. This reaction proceeds at room temperature without the need for a photocatalyst and provides ketenimines in moderate to good yields nih.govacs.orgresearchgate.net. DFT calculations and experimental studies have shown that both singlet and triplet states of the carbene can react with the isocyanide, but the singlet state leads to the smooth formation of the ketenimine nih.govacs.orgresearchgate.net.

Table 2: Methods for Ketenimine Synthesis from Diazo Compounds and Isocyanides

| Method | Catalyst/Promoter | Key Features |

|---|---|---|

| Iron-Catalyzed Carbene Transfer | Hieber anion ([Fe(CO)₃NO]⁻) | Cost-effective, benign, one-pot synthesis of heterocycles |

| Blue Light-Promoted Cross-Coupling | Blue LED light (450 nm) | Metal-free, room temperature, no photocatalyst required |

Stereoselective Synthesis and Chiral Resolution Techniques for Derivatives

The synthesis of chiral derivatives of nitrophenyl-substituted oxoacetates is of significant interest due to the often distinct biological activities of different enantiomers. This requires the use of stereoselective synthetic methods or the resolution of racemic mixtures.

The separation of enantiomers from a racemic mixture is a crucial step in obtaining optically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for this purpose.

Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers phenomenex.com. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including ketones and esters phenomenex.comnih.govresearchgate.net. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving optimal separation researchgate.net.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol or ethanol. The principles of separation are similar to normal-phase HPLC, and polysaccharide-based CSPs are also highly effective in SFC. The lower viscosity and higher diffusivity of supercritical fluids can lead to higher efficiency and faster analysis times.

Table 3: Comparison of Chiral HPLC and SFC for Enantiomer Resolution

| Feature | Chiral HPLC | Chiral SFC |

|---|---|---|

| Mobile Phase | Organic solvents (normal phase), aqueous-organic mixtures (reversed phase) | Supercritical CO₂ with polar co-solvents |

| Speed | Generally slower | Typically faster analysis times |

| Solvent Consumption | Higher | Lower, considered "greener" |

| Stationary Phases | Wide variety of CSPs, polysaccharide-based are common | Similar CSPs to normal-phase HPLC, polysaccharide-based are common |

| Applications | Broad applicability for analytical and preparative separations | Particularly advantageous for preparative-scale separations |

For complex molecules with multiple stereocenters, controlling the stereochemistry during synthesis can be challenging. Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic starting material into a single, enantiomerically pure product in high yield.

A notable example is the dynamic kinetic resolution of β-aryl α-keto esters via asymmetric transfer hydrogenation (ATH) organic-chemistry.orgnih.govacs.orgbohrium.com. This method utilizes a ruthenium catalyst with a chiral monosulfonamide ligand to reduce the keto group organic-chemistry.orgnih.govacs.org. The reaction proceeds with in situ racemization of the α-stereocenter, allowing for the conversion of the entire racemic starting material into a single diastereomer of the product. This DKR-ATH process can generate three contiguous stereocenters with high diastereoselectivity organic-chemistry.orgnih.govacs.orgbohrium.com. The resulting products, often densely functionalized γ-butyrolactones, are valuable synthetic intermediates organic-chemistry.orgnih.govacs.org. This approach is particularly advantageous as it employs readily available starting materials and can be highly efficient organic-chemistry.orgacs.org. The development of novel catalysts has been crucial to achieving high levels of enantiocontrol in these transformations nih.gov.

Table 4: Key Aspects of Dynamic Kinetic Resolution of α-Keto Esters

| Strategy | Catalyst System | Transformation | Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (arene)RuCl(monosulfonamide) | Reduction of the keto group with in situ racemization | Enantioenriched products with multiple contiguous stereocenters (e.g., γ-butyrolactones) |

Chemical Reactivity and Transformation Studies of Nitrophenyl Substituted Oxoacetates

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring is a pivotal transformation, as it converts a strongly electron-deactivating group into a strongly electron-donating amino group, dramatically altering the molecule's electronic properties and subsequent reactivity. masterorganicchemistry.com A variety of methods are available for the reduction of aromatic nitro compounds, many of which can be applied to (4-nitrophenyl)methyl 2-oxoacetate with high chemoselectivity, leaving the ester and ketone functionalities intact. psu.edu

Common and effective methods include:

Catalytic Hydrogenation: This is one of the most widely used methods. Hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel will efficiently convert the nitro group to an amine. masterorganicchemistry.com Polysiloxane gels containing platinum have been shown to be recyclable heterogeneous catalysts for reducing various nitro compounds while leaving ester and ketone groups untouched. psu.edu

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed via a series of single-electron transfers from the metal.

Transfer Hydrogenation: Formic acid can be used as a reducing agent in the presence of an iron-based catalyst in a base-free transfer hydrogenation process. rsc.org This offers a mild alternative to using hydrogen gas.

The choice of reducing agent is critical for achieving selectivity, especially given the presence of a reducible α-keto group in the molecule. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they would also readily attack the ester and ketone carbonyls, and in the case of aromatic nitro compounds, can lead to products like azobenzenes. masterorganicchemistry.comnih.gov Therefore, milder, more selective reagents are preferred.

Table 1: Common Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | 1 atm H₂, Room Temp. | High; tolerates ketones, esters, halogens | masterorganicchemistry.com, psu.edu |

| Fe, HCl/CH₃COOH | Reflux | Good; classic method | masterorganicchemistry.com |

| Sn, HCl | Acidic Conditions | Good; classic method | masterorganicchemistry.com |

| Zn, NH₄Cl | Aqueous medium | Can reduce nitro to hydroxylamine (B1172632) or amine | rsc.org |

| Formic Acid, Fe-catalyst | Mild Conditions | High; base-free transfer hydrogenation | rsc.org |

Nucleophilic Substitution Reactions

The benzylic carbon of the (4-nitrophenyl)methyl group is activated towards nucleophilic substitution. The electron-withdrawing nitro group at the para position stabilizes the transition states and potential intermediates of these reactions. Studies on related m- and p-nitrobenzylic systems show they can undergo substitution via different mechanisms, including the radical nucleophilic substitution (SRN1) pathway, particularly with nucleophiles like nitronate anions and thiolates. publish.csiro.au

The reaction of m-nitrobenzyl chloride with various anions, including azide (B81097) and malonic ester anions, has been shown to proceed via the SRN1 mechanism. publish.csiro.au This mechanism involves the initial formation of a radical anion, which then expels the leaving group to form a benzyl (B1604629) radical. This radical subsequently reacts with the nucleophile to generate a new radical anion, propagating a chain reaction. It is highly probable that this compound, a p-nitrobenzylic substrate, would exhibit similar reactivity.

In addition to the radical pathway, conventional SN2 and SN1 mechanisms are also possible, depending on the nucleophile, solvent, and reaction conditions. A strong nucleophile in a polar aprotic solvent would favor an SN2 displacement of the 2-oxoacetate leaving group. The stability of the potential 4-nitrobenzyl carbocation, enhanced by the resonance delocalization of the positive charge onto the nitro group, could also allow for an SN1 pathway under appropriate conditions.

Hydrolysis Mechanisms of the Ester Moiety

The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, cleaving the acyl-oxygen bond to yield 4-nitrobenzyl alcohol and 2-oxoacetic acid. The kinetics and mechanism of ester hydrolysis are well-studied, often following a nucleophilic acyl substitution pathway. youtube.com

Under basic conditions, the hydrolysis proceeds via a stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the 4-nitrobenzyl alkoxide as the leaving group. The stability of the leaving group is a key factor; 4-nitrobenzyl alcohol is a relatively stable alcohol, making the corresponding alkoxide a competent leaving group.

Kinetic studies on the hydrolysis of related p-nitrophenyl esters reveal that the reaction rate is dependent on the pH. nih.gov The Hammett equation is often used to correlate the reaction rates with the electronic effects of substituents. For the hydrolysis of substituted benzoic esters, a positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negative charge buildup in the transition state of the rate-determining step. wikipedia.org

Enzymatic hydrolysis of p-nitrobenzyl esters is also well-documented. The enzyme p-nitrobenzyl esterase, for instance, utilizes a classic Ser-His-Glu catalytic triad (B1167595) to perform nucleophilic attack on the ester carbonyl, leading to the formation of an acyl-enzyme intermediate and the release of 4-nitrobenzyl alcohol. ebi.ac.uk

Reactivity at the Alpha-Carbon and Carbonyl Centers

The 2-oxoacetate moiety contains two distinct carbonyl centers and an acidic α-hydrogen, each presenting unique opportunities for chemical transformation.

The α-keto ester structure features two carbonyl groups: the ketone and the ester. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. stackexchange.com This is because the lone pair on the ester's oxygen atom can donate electron density to the carbonyl carbon through resonance, making it less electron-deficient. stackexchange.com

Therefore, nucleophiles will preferentially attack the ketone carbonyl of this compound. This reactivity is central to various synthetic transformations. For instance, α-keto esters readily undergo Henry reactions (nitroaldol reactions) with nitromethane (B149229) in the presence of a copper(II) catalyst, leading to the formation of β-nitro-α-hydroxy esters. nih.govrsc.org They are also easily reduced by mild agents like sodium triacetoxyborohydride (B8407120) to give α-hydroxy esters. dtic.mil The high reactivity of the ketone carbonyl is further demonstrated by its facile reaction with water to form gem-diols. dtic.mil

Table 2: Nucleophilic Additions to α-Keto Esters

| Nucleophile | Product Type | Conditions | Reference |

|---|---|---|---|

| Nitromethane | β-Nitro-α-hydroxy ester | Cu(II)-bisoxazoline catalyst, Et₃N | nih.gov |

| NaBH(OAc)₃ | α-Hydroxy ester | Mild reduction | dtic.mil |

| Amines | Decomposition or Substitution | Base-promoted | dtic.mil |

| Carboxylic Acids | α-Acyloxy ester | Phosphine catalyst (deoxygenative) | acs.org |

| Grignard Reagents | α-Hydroxy-α-alkyl ester | Organometallic addition | mdpi.com |

The hydrogen atom on the α-carbon of the 2-oxoacetate group (glyoxylate) is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.orglibretexts.org This acidity allows for its removal by a base to form a resonance-stabilized enolate ion, which is a potent nucleophile. fiveable.me

The formation of this enolate intermediate is the first step in a variety of α-substitution reactions. youtube.com The enolate can react with a range of electrophiles, such as alkyl halides or halogens, to form new carbon-carbon or carbon-halogen bonds at the α-position. libretexts.orgfiveable.me

Under basic conditions: A base abstracts the α-hydrogen to form an enolate, which then acts as the nucleophile. youtube.com

Under acidic conditions: The reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. The enol, while a weaker nucleophile than the enolate, can still react with strong electrophiles. youtube.com

A notable example is the glyoxylate-ene reaction, where the glyoxylate (B1226380) ester reacts with an alkene in the presence of a chiral catalyst to produce α-hydroxy esters with high enantiomeric purity. acs.org

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of the nitro group and the keto-ester functionality allows for potential intramolecular cyclization reactions, particularly following the reduction of the nitro group to a nucleophilic amine. Studies on analogous systems have demonstrated the feasibility of such transformations.

For example, a base-mediated reductive cyclization has been developed for ketones tethered to a nitrobenzene (B124822) moiety. dtic.mil This process gives access to complex heterocyclic ring systems like hexahydro-2,6-methano-1-benzazocines. The reaction likely proceeds through the reduction of the nitro group to an amine or hydroxylamine, which then undergoes an intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration and further rearrangement to form the final bridged structure.

Similarly, the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles has been achieved through the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. libretexts.org This transformation involves an intramolecular attack of the aniline (B41778) nitrogen onto the ketone carbonyl. Given these precedents, it is conceivable that the reduction product of this compound, namely (4-aminophenyl)methyl 2-oxoacetate, could undergo an intramolecular cyclization between the newly formed aniline and the α-keto group to form novel heterocyclic structures.

Mechanistic Investigations and Theoretical Chemistry Applications

Conformational Analysis and Dynamic NMR Studies

While specific experimental studies focusing on the conformational analysis and dynamic nuclear magnetic resonance (NMR) of (4-nitrophenyl)methyl 2-oxoacetate are not extensively documented in peer-reviewed literature, a comprehensive understanding of its likely conformational preferences and dynamic behavior can be extrapolated from the analysis of its structural components and related molecules. The molecule possesses several rotatable single bonds that define its three-dimensional structure and flexibility. These include the bonds connecting the p-nitrobenzyl group, the ester linkage, and the α-dicarbonyl moiety.

τ₁ (Ar-CH₂): Rotation around the bond connecting the phenyl ring and the methylene (B1212753) bridge.

τ₂ (CH₂-O): Rotation around the bond between the methylene carbon and the ester oxygen.

τ₃ (O-C=O): Rotation around the ester C-O single bond, which determines the ester's conformation (s-trans vs. s-cis).

τ₄ (C(O)-C(O)): Rotation around the single bond connecting the two carbonyl carbons.

Conformational Preferences

The conformation of the ester group (τ₃) is predominantly found in the s-trans (or E) planar arrangement, which minimizes steric hindrance between the substituents on the carbonyl carbon and the ester oxygen. The alternative s-cis (or Z) conformation is significantly higher in energy and generally not populated to a measurable extent in acyclic esters.

The central C(O)-C(O) bond (τ₄) presents an interesting conformational challenge due to the electrostatic repulsion between the parallel dipoles of the two adjacent carbonyl groups. In simple α-dicarbonyl compounds like glyoxal, the most stable conformation is the anti-periplanar (trans) form, where the dihedral angle is 180°. This arrangement minimizes the dipole-dipole repulsion. A second, higher-energy syn-periplanar (cis) conformation also exists. It is therefore highly probable that the 2-oxoacetate moiety in this compound adopts a predominantly trans-planar or near-trans conformation.

Rotation of the nitro group on the phenyl ring is also a known dynamic process. Theoretical calculations on the related molecule 4-nitrotoluene (B166481) suggest a rotational barrier of approximately 6.9 kcal/mol for the nitro group. nih.gov A similar barrier can be expected in this compound.

The following table summarizes the key dihedral angles and their anticipated stable conformations.

Table 1: Predicted Stable Conformations for Key Dihedral Angles in this compound

| Dihedral Angle | Bond | Expected Stable Conformation(s) | Notes |

|---|---|---|---|

| τ₁ | Ar-CH₂ | Skewed | The plane of the C-CH₂-O atoms is likely to be perpendicular to the plane of the aromatic ring to minimize steric interactions. |

| τ₂ | CH₂-O | Gauche / Anti | Multiple low-energy conformations are possible, influenced by long-range steric and electronic effects. |

| τ₃ | O-C(O) | s-trans (E) | This conformation is strongly favored in acyclic esters due to reduced steric strain. |

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is the principal experimental technique for investigating the rates and activation energies of conformational exchange processes. nih.gov For this compound, variable-temperature (VT) NMR experiments could provide quantitative data on the rotational barriers.

At ambient temperature, rotation around the single bonds (τ₁, τ₂, τ₄) might be fast on the NMR timescale, resulting in a time-averaged spectrum showing sharp signals. However, as the temperature is lowered, the rate of rotation for one or more of these processes may become slow enough to be resolved. This would lead to the decoalescence of specific signals, which then broaden and split into separate signals corresponding to each distinct conformer at the slow-exchange limit.

The rotational barrier around the ester bond (τ₃) is generally high ( > 10 kcal/mol), meaning only the stable s-trans conformer would be observed even at elevated temperatures. msu.edu In contrast, the barrier to rotation around the C(O)-C(O) bond (τ₄) is expected to be lower. By analyzing the temperature at which coalescence occurs for protons near the site of exchange, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would allow for the experimental validation of the conformational preferences predicted from theoretical models.

The following table provides estimated rotational energy barriers for the dynamic processes in the molecule, based on values reported for structurally analogous compounds.

Table 2: Estimated Rotational Energy Barriers for this compound

| Process | Bond(s) Involved | Estimated Barrier (kcal/mol) | Basis for Estimation |

|---|---|---|---|

| Ester Rotation | τ₃ (O-C=O) | > 10 | Typical values for acyclic esters. msu.edu |

| α-Dicarbonyl Rotation | τ₄ (C(O)-C(O)) | 5 - 8 | Based on studies of similar α-dicarbonyl systems. |

| Nitro Group Rotation | C-NO₂ | ~6.9 | Based on theoretical calculations for 4-nitrotoluene. nih.gov |

Applications in Chemical Research Beyond Synthesis

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

Aromatic nitro compounds, including 4-nitrophenyl esters, are of immense synthetic and industrial importance. kau.edu.sa They frequently serve as key intermediates in the introduction of nitro functional groups into aromatic systems. kau.edu.sa The nitro group itself is a versatile functional handle that can be readily transformed into other functionalities, such as amino groups, which are foundational for the synthesis of dyes, pharmaceuticals, and other complex aromatic compounds. kau.edu.sa

Furthermore, 4-nitrophenyl (PNP) activated esters have been demonstrated to be superior synthons for the indirect radiofluorination of biomolecules. researchgate.netumich.edu This is a critical process in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. umich.edu The stability and favorable acylation kinetics of PNP esters make them highly effective for the one-step preparation of ¹⁸F-labelled acylation synthons, which can then be used to label biomolecules like peptides. researchgate.netumich.edunih.gov The Henry reaction, or nitro aldol (B89426) reaction, which forms α-hydroxy nitro compounds, highlights another pathway where nitro-containing compounds act as versatile intermediates for creating new carbon-carbon bonds, essential for building complex molecular architectures. scholaris.ca

Applications in Biochemical Assays and Enzymatic Studies

The unique properties of 4-nitrophenyl esters make them invaluable tools for studying enzymatic reactions.

p-Nitrophenyl esters are widely used as chromogenic substrates to monitor the kinetics of enzymatic hydrolysis. nih.gov The ester bond's cleavage releases 4-nitrophenol (B140041), a compound that is bright yellow in solution and can be easily quantified using a spectrophotometer by measuring its absorbance, typically around 400-420 nm. nih.govsigmaaldrich.com This colorimetric assay provides a simple and continuous method to track enzyme activity.

These substrates have been employed to study a variety of enzymes, including lipases, trypsin, and nattokinase. nih.gov The Hammett linear free-energy relationship (LFER) has been used with a series of para-substituted nitrophenyl benzoate (B1203000) esters to gain mechanistic insights into enzymatic transformations. nih.gov By observing how changes in the electronic properties of the substrate affect the reaction rate, researchers can deduce information about the enzyme's catalytic mechanism and the nature of the transition state. nih.gov

| Enzyme | Substrate(s) | Purpose of Study |

| Lipase (B570770), Trypsin, Nattokinase | para-substituted nitrophenyl benzoate esters | To investigate biocatalytic mechanisms using Hammett linear free-energy relationships. nih.gov |

| Sub1 (a suberinase) | p-nitrophenyl esters (butyrate, octanoate, etc.) | To characterize the esterase activity and substrate specificity of the enzyme. sigmaaldrich.com |

| Penicillin G acylase | 4-nitrophenyl acetate (B1210297) | To study the kinetics of acylation and deacylation, providing evidence for an acyl-enzyme intermediate. |

This table summarizes the use of p-nitrophenyl esters in various enzyme kinetic studies.

The hydrolysis of 4-nitrophenyl esters is a standard method for assaying the activity of esterases and lipases. researchgate.netrsc.org These enzymes catalyze the cleavage of the ester bond, and the rate of 4-nitrophenol release is directly proportional to the enzyme's activity. rsc.org

Studies have shown that the enzymatic activity is highly dependent on the lipophilicity of the substrate. researchgate.netrsc.org For instance, the activity of classical esterases tends to decrease as the lipophilicity of the 4-nitrophenyl ester substrate increases. researchgate.netrsc.org Conversely, the activity of lipases often increases with substrate lipophilicity, which is consistent with the interfacial activation model where these enzymes are more active at the interface between aqueous and lipid phases. researchgate.netrsc.org The chain length of the fatty acid portion of the ester significantly influences the rate of hydrolysis by lipases. rsc.orgrsc.org

| Enzyme | Substrate | Key Finding |

| Wild Lipase | p-NP-acetate, p-NP-butyrate, p-NP-octanoate, p-NP-dodecanoate, p-NP-palmitate | The highest activity was observed with the eight-carbon chain p-NP-octanoate. rsc.orgrsc.org |

| Thermomyces lanuginosus Lipase | p-nitrophenyl esters (various chain lengths) | The modified enzyme showed higher activity on short-chain substrates compared to long-chain ones. rsc.org |

| Esterases from circulatory system | 4-nitrophenyl acetate, 4-nitrophenyl palmitate | Enzymatic activity was highly dependent on substrate lipophilicity, with classical esterase activity diminishing and lipase activity generally increasing with higher lipophilicity. researchgate.netrsc.org |

| Rhodothermus marinus Esterase | 4-nitrophenyl-octanoate, 4-nitrophenyl benzoate | Characterization of substrate preferences, with different activities observed for esters of varying chain lengths and aromaticity. nih.gov |

This table presents findings from studies on the interaction of various esterases and lipases with different 4-nitrophenyl esters.

Catalysis Studies and Design of Catalytic Systems

The reactivity of the ester linkage in 4-nitrophenyl esters makes them excellent model compounds for fundamental catalysis studies and for validating newly designed catalysts.

The methanolysis of 4-nitrophenyl acetates, particularly in the presence of base catalysts, has been a subject of detailed mechanistic investigation. rsc.org Studies have measured the rates of methanolysis of compounds like 4-nitrophenyl acetate, chloroacetate, and dichloroacetate (B87207) with catalysts such as pyridines and imidazoles. rsc.org

A significant challenge and a stringent test of our understanding of enzyme function is the de novo design of proteins with novel catalytic activities. In this field, 4-nitrophenyl esters, especially p-nitrophenyl acetate, serve as benchmark substrates to evaluate the success of these newly designed catalysts.

The design process often involves constructing an active site, typically with a catalytic triad (B1167595) (e.g., Ser-His-Asp) and an oxyanion hole, within a stable protein scaffold. The designed protein is then expressed, purified, and its catalytic efficiency is tested by measuring its ability to hydrolyze a substrate like p-nitrophenyl acetate. The release of p-nitrophenol provides a straightforward colorimetric assay to quantify the activity of the engineered esterase. The success of these designs is often confirmed by mutating the key catalytic residues to alanine, which should result in a significant decrease in catalytic activity.

Probing Cellular Processes and Metabolic Pathways

Influence on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern cellular responses to external and internal stimuli. Chemical probes can be invaluable for dissecting these pathways by selectively activating or inhibiting key components. Currently, there is no published research detailing any such influence of (4-nitrophenyl)methyl 2-oxoacetate on known cellular signaling cascades.

Modulation of Gene Expression Patterns

The regulation of gene expression is a fundamental process that determines the proteomic landscape of a cell. Small molecules can influence this process at various levels, from epigenetic modifications to transcription factor activity. However, no studies have been found that investigate the effect of this compound on gene expression patterns in any cell type.

Interactions with Metabolic Enzymes and Flux

Metabolic enzymes are frequent targets for chemical probes and therapeutic agents. The 2-oxoacetate structure within this compound suggests a potential for interaction with enzymes involved in central carbon metabolism. However, there is no experimental data to confirm or characterize any such interactions or their impact on metabolic flux.

Advanced Research Directions and Future Perspectives in Nitrophenyl Substituted Oxoacetate Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of nitrophenyl-substituted oxoacetates and their derivatives has traditionally relied on established, yet often environmentally taxing, methods. The future of synthesizing these compounds lies in the development of novel and green synthetic methodologies that prioritize sustainability, efficiency, and safety.

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules. ucla.eduresearchgate.net These approaches focus on using less hazardous chemicals, employing renewable feedstocks, and designing processes that are more energy-efficient. ucla.edu For instance, traditional methods for synthesizing related nitroaromatic compounds can involve harsh nitrating agents and volatile organic solvents. Future research is geared towards replacing these with more benign alternatives.

One promising avenue is the use of ultrasound-assisted synthesis. Studies on related compounds, such as 2-nitrochalcone (B191979) derivatives, have shown that ultrasound can significantly improve reaction efficiency and yield compared to conventional stirring methods. youtube.com This technique offers a way to reduce reaction times and energy consumption.

Another key area is the use of biocatalysis and plant-based reagents. researchgate.netnih.gov Enzymes or plant extracts can serve as catalysts or reducing agents, operating under mild, aqueous conditions and offering high selectivity, thus minimizing the formation of byproducts. researchgate.netnih.gov The development of such methods for the synthesis of nitrophenyl-substituted oxoacetates would represent a significant step forward in sustainable chemical manufacturing.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents. | Prioritizes water, supercritical fluids, or biodegradable solvents. |

| Catalysts | May use heavy metals or corrosive acids/bases. | Employs biocatalysts, enzymes, or recyclable catalysts. nih.gov |

| Energy | Can be energy-intensive, requiring high temperatures and pressures. | Aims for lower energy consumption, utilizing methods like ultrasound or microwave irradiation. youtube.com |

| Waste | Often generates significant amounts of hazardous waste. | Designed to minimize waste through high atom economy and recyclable reagents. |

Further Exploration of Stereocontrol in Complex Organic Synthesis

The ability to control the three-dimensional arrangement of atoms in a molecule, known as stereocontrol, is paramount in modern organic synthesis, particularly for the creation of pharmaceuticals and other biologically active compounds. The α-keto-ester moiety in compounds like (4-nitrophenyl)methyl 2-oxoacetate provides a key handle for introducing chirality.

Future research will focus on the development of new asymmetric catalytic systems that can act on nitrophenyl-substituted oxoacetates to produce enantiomerically pure products. This involves designing chiral catalysts that can differentiate between the two faces of the ketone group, leading to the selective formation of one stereoisomer over the other.

The exploration of organocatalysis, which uses small organic molecules as catalysts, is a particularly active area. These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. Developing organocatalytic reductions or additions to the keto group of nitrophenyl-substituted oxoacetates would open up new pathways to a wide range of chiral building blocks.

Deeper Mechanistic Understanding of Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to drive chemical reactions under mild conditions. nih.govbiorxiv.org This technology can facilitate transformations that are difficult or impossible to achieve with traditional thermal methods. The nitroaromatic group in compounds like this compound makes them interesting substrates for photoredox-catalyzed reactions, as they can readily accept an electron to form a radical anion.

While many synthetic applications of photoredox catalysis have been developed, a deeper mechanistic understanding is often lacking. Future research will delve into the intricate details of these reactions. Advanced spectroscopic techniques, such as transient absorption spectroscopy, can be used to observe the short-lived excited states of the photocatalyst and the radical intermediates that are formed during the reaction.

By combining experimental studies with computational modeling, researchers can map out the entire catalytic cycle, including the initial light absorption, electron transfer events, and bond-forming or bond-breaking steps. This detailed mechanistic insight is crucial for optimizing existing reactions and for the rational design of new, more efficient photoredox catalytic systems for the functionalization of nitrophenyl-substituted oxoacetates.

Table 2: Key Steps in a Generic Photoredox Catalytic Cycle

| Step | Description |

| 1. Light Absorption | The photocatalyst absorbs a photon of visible light, promoting it to an electronically excited state. biorxiv.org |

| 2. Electron Transfer | The excited photocatalyst can either donate or accept an electron from a substrate molecule, generating a radical ion. |

| 3. Chemical Transformation | The radical ion undergoes further reaction, such as fragmentation or addition to another molecule. |

| 4. Catalyst Regeneration | The photocatalyst is returned to its original state through a final electron transfer step, allowing it to participate in another catalytic cycle. |

Computational Design and Predictive Modeling of Functional Molecules

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By using computer simulations, researchers can predict the properties of molecules before they are synthesized in the lab, saving time and resources. This approach is particularly valuable for designing novel functional molecules based on the nitrophenyl-substituted oxoacetate scaffold.

Using techniques such as Density Functional Theory (DFT), scientists can calculate the electronic structure, reactivity, and spectroscopic properties of these compounds. This information can be used to predict how a molecule will behave in a chemical reaction or how it will interact with a biological target. For example, computational modeling can help in the design of novel insecticides based on nitrophenyl structures by predicting their binding affinity to specific receptors.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent and selective compounds. The use of computational tools like Rosetta has also shown promise in designing enzymes with new specificities, which could potentially be used in the synthesis or modification of these compounds.

Integration with Systems Biology for Comprehensive Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. By integrating data from genomics, proteomics, and metabolomics, researchers can construct detailed models of metabolic pathways. While this compound is a synthetic compound, understanding how similar structures are processed in biological systems is crucial for developing new therapeutic agents or for assessing the environmental impact of such chemicals.

Future research could involve introducing nitrophenyl-substituted oxoacetates into cellular or microbial systems and using metabolomics to track their transformation and identify the resulting metabolites. This data can then be integrated into metabolic network models to understand the pathways involved in their breakdown or detoxification. nih.gov

This systems-level understanding can provide valuable insights into potential mechanisms of action or toxicity. For example, by analyzing how the compound perturbs existing metabolic pathways, such as those involving naturally occurring oxoacetates, researchers can generate hypotheses about its biological effects. This integrated approach, combining synthetic chemistry with systems biology, holds great promise for the rational design of new functional molecules with desired biological activities and minimal off-target effects.

Q & A

Q. What are the standard synthetic routes for (4-nitrophenyl)methyl 2-oxoacetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves esterification of 2-oxoacetic acid derivatives with (4-nitrophenyl)methanol. Key steps include controlling temperature (often 0–25°C), using anhydrous solvents (e.g., THF), and employing catalysts like prolinamide derivatives to enhance efficiency. For example, activated α-keto esters such as ethyl 2-(4-nitrophenyl)-2-oxoacetate achieve high yields (>90%) under optimized conditions with (Sa)-Binam-D-prolinamide catalysts . Reaction time and solvent polarity significantly impact purity; polar aprotic solvents (e.g., DMF) may reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ester’s structure, with expected signals at δ 8.2–8.4 ppm (aromatic protons) and δ 3.9–4.1 ppm (methyl ester). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹ for the α-keto ester) and nitro group (~1520 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular weight (e.g., m/z 239 for the methyl ester variant). High-performance liquid chromatography (HPLC) ensures purity >95% .

Q. What are the critical considerations for handling and storing this compound?

Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Use inert atmospheres (e.g., nitrogen) during reactions to avoid oxidation. Solubility in polar solvents (e.g., ethanol, acetonitrile) necessitates anhydrous conditions to maintain stability. Safety protocols include using fume hoods due to potential nitro group toxicity .

Advanced Research Questions

Q. How does the electron-withdrawing 4-nitrophenyl group influence α-keto ester reactivity in enantioselective aldol reactions?

The 4-nitrophenyl group enhances electrophilicity at the α-keto carbonyl, accelerating nucleophilic attack in aldol reactions. Catalytic systems like (Sa)-Binam-D-prolinamide under "Q conditions" (e.g., acetone solvent, –20°C) achieve enantioselectivity >80% ee by stabilizing transition states through hydrogen bonding. Computational studies suggest the nitro group reduces energy barriers for C–C bond formation .

Q. What strategies resolve contradictions in reported reaction yields or enantiomeric excess (ee) for asymmetric syntheses using this compound?

Discrepancies often arise from solvent purity, catalyst loading, or temperature gradients. Systematic optimization studies recommend:

Q. How can computational methods predict reaction pathways for this compound in cycloadditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G(d)) model transition states and regioselectivity. For Diels-Alder reactions, simulations show that the nitro group directs endo selectivity, with energy barriers 5–10 kcal/mol lower than para-substituted analogs. MD simulations further assess solvent effects on reaction kinetics .

Q. In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules?

It serves as a key intermediate in synthesizing fused azaisocytosine derivatives with anticancer activity. For example, coupling with hydrazinylideneimidazolidine forms electroactive molecules showing >50% inhibition in cancer cell lines. Modifications at the nitro group (e.g., reduction to amine) enhance bioavailability and target binding .

Q. Methodological Notes

- Synthesis Optimization: Prioritize catalyst screening and solvent polarity adjustments to mitigate side reactions.

- Data Validation: Cross-reference NMR/IR data with computational predictions to confirm structural assignments.

- Contradiction Resolution: Use controlled replicate studies and meta-analyses of published protocols to identify optimal conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.